molecular formula C14H24N2O2S B2864761 methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate CAS No. 339278-21-6

methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate

Cat. No. B2864761
CAS RN: 339278-21-6
M. Wt: 284.42
InChI Key: KEZZMTDIHFNZCA-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the types of reactions used, the conditions under which they occur, and the yield of the product .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of an organic compound depend on its functional groups. The analysis of these reactions involves studying the mechanisms by which they occur and the products they form .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through experimental measurements .

Scientific Research Applications

Catalytic Applications and Synthesis

  • Imidazole derivatives have been utilized in catalytic applications, such as in the intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas catalyzed by gold(I) complexes. These reactions demonstrate high regioselectivity and yield, showcasing the utility of imidazole-based catalysts in organic synthesis (Zhang, Lee, & Widenhoefer, 2009).

  • The microwave-assisted synthesis of novel functionalized hydantoin derivatives, followed by their conversion to 5-(Z) arylidene-4H-imidazoles, highlights the versatility of imidazole derivatives in producing pharmacologically relevant structures (Kamila, Ankati, & Biehl, 2011).

Chemical Synthesis and Modification

  • Research on the synthesis and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters sheds light on the regioselective synthesis of imidazole derivatives, which are crucial for developing active-site model compounds of enzymes like cytochrome c oxidase. This work underlines the significance of imidazole derivatives in biochemistry and molecular biology (Collman, Wang, Zhong, & Zeng, 2000).

  • The development of imidazole 3-oxides from amino acid esters, which can be transformed into dihydro-imidazole-2-thione derivatives, illustrates the synthetic flexibility of imidazole derivatives and their potential in creating new biologically active compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Material Science and Sensing Applications

  • Studies on imidazole dicarboxylate-based lanthanide metal-organic frameworks (MOFs) for luminescence sensing of benzaldehyde showcase the potential of imidazole derivatives in creating sensitive and selective sensors for chemical detection. These findings highlight the utility of imidazole-based MOFs in analytical chemistry and environmental monitoring (Shi, Zhong, Guo, & Li, 2015).

Mechanism of Action

The mechanism of action is typically used to describe how a bioactive compound exerts its effects in a biological system . It may not be applicable for all organic compounds.

Safety and Hazards

The safety and hazards of an organic compound are usually provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

properties

IUPAC Name

methyl 3-methyl-2-octylsulfanylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-4-5-6-7-8-9-10-19-14-15-11-12(16(14)2)13(17)18-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZZMTDIHFNZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=NC=C(N1C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-2-(octylsulfanyl)-1H-imidazole-5-carboxylate

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